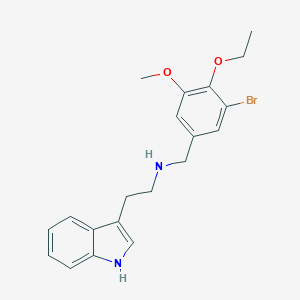![molecular formula C20H21N3O4S B283241 N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide, commonly known as MPB-842, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB-842 belongs to the class of benzofuran derivatives and is known to exhibit a range of biological activities.
Scientific Research Applications
MPB-842 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. MPB-842 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of MPB-842 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections. MPB-842 has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
MPB-842 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). MPB-842 has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). In addition, MPB-842 has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
MPB-842 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. MPB-842 has also been extensively studied, which means that there is a significant amount of data available on its biological activities. However, one limitation of MPB-842 is that its mechanism of action is not fully understood, which may make it difficult to interpret some of the experimental results.
Future Directions
There are several future directions for research on MPB-842. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer and viral infections. Further studies are needed to fully understand the mechanism of action of MPB-842 and to identify its potential therapeutic applications.
Synthesis Methods
MPB-842 can be synthesized using a multi-step process involving the reaction of 2-aminobenzofuran with piperazine and 4-methylsulfonylbenzoyl chloride. The resulting intermediate is then reacted with 2-amino-4-methylsulfonylphenylboronic acid to yield MPB-842.
properties
Molecular Formula |
C20H21N3O4S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c1-28(25,26)23-12-10-22(11-13-23)17-8-4-3-7-16(17)21-20(24)19-14-15-6-2-5-9-18(15)27-19/h2-9,14H,10-13H2,1H3,(H,21,24) |
InChI Key |
OSFSNZKUXZLCAP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide](/img/structure/B283159.png)
![N-[4-(allyloxy)-3-ethoxy-5-iodobenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B283160.png)
![2-{4-bromo-2-[(cyclopentylamino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283163.png)
![(2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile](/img/structure/B283165.png)
![2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283167.png)
![2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283172.png)
![4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283173.png)
![4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283174.png)
![2-{2-iodo-6-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B283175.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283176.png)
![2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283177.png)
![2-(3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283178.png)

![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283182.png)